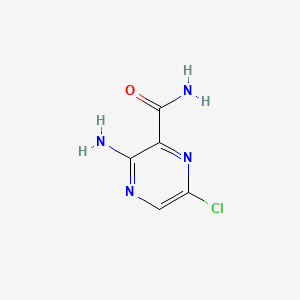
3-Chloro-4-methyl-2,6-dinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-methyl-2,6-dinitrophenol is a chemical compound with the CAS Number: 1330750-45-2 . It has a molecular weight of 232.58 . The IUPAC name for this compound is 3-chloro-4-methyl-2,6-dinitrophenol .
Molecular Structure Analysis
The linear formula for 3-Chloro-4-methyl-2,6-dinitrophenol is C7H5ClN2O5 . The InChI code for this compound is 1S/C7H5ClN2O5/c1-3-2-4 (9 (12)13)7 (11)6 (5 (3)8)10 (14)15/h2,11H,1H3 .Aplicaciones Científicas De Investigación
Environmental Impact Assessment
Research by Krijgsheld and Gen (1986) evaluated the contamination of the aquatic environment by chlorophenols, including compounds related to 3-Chloro-4-methyl-2,6-dinitrophenol. They found that chlorophenols generally exert moderate toxic effects on mammalian and aquatic life, although long-term exposure could significantly harm fish. The study also highlighted the compounds' persistence in the environment, which varies based on the presence of biodegrading microflora and environmental conditions, and their low bioaccumulation potential despite their strong organoleptic effect K. Krijgsheld & A. D. Gen, 1986.
Wastewater Treatment
Goodwin et al. (2018) investigated treatment options for managing wastewater produced by the pesticide industry, which contains a high concentration of toxic pollutants, including chlorinated phenols. They suggested that biological processes, such as membrane bioreactors combined with granular activated carbon, could effectively remove up to 80-90% of these compounds. This combination potentially produces high-quality effluent, highlighting the importance of experimental evaluations to confirm process design and efficiency L. Goodwin, I. Carra, P. Campo, & A. Soares, 2018.
Analytical Methods and Applications
Research on the analytical methods for identifying amino acid derivatives has shown the continual application of dinitrophenyl derivatives, including those related to 3-Chloro-4-methyl-2,6-dinitrophenol, in protein sequencing. Bhushan and Reddy (1989) reviewed literature post-1972 for thin layer chromatography analysis of dansyl- and dinitrophenyl-amino acids, crucial for protein sequence identification. This highlights the role of such compounds in advancing protein sequencing techniques R. Bhushan & G. Reddy, 1989.
Safety and Hazards
The safety data sheet for 2-Methyl-4,6-dinitrophenol, a related compound, indicates that it is fatal if swallowed, in contact with skin, or if inhaled. It causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is suspected of causing genetic defects. It is also very toxic to aquatic life with long-lasting effects .
Mecanismo De Acción
Target of Action
Similar compounds such as 2,4-dinitrophenol are known to target the mitochondria, causing dose-dependent mitochondrial uncoupling .
Mode of Action
It can be inferred from the related compound 2,4-dinitrophenol, which causes dose-dependent mitochondrial uncoupling, leading to the rapid loss of atp as heat .
Biochemical Pathways
A related compound, 2-chloro-4-nitrophenol, has been reported to be degraded via the 1,2,4-benzenetriol pathway in a gram-negative bacterium .
Result of Action
Related compounds such as 2,4-dinitrophenol are known to cause uncontrolled hyperthermia — up to 44 °c (111 °f) — and death in case of overdose .
Propiedades
IUPAC Name |
3-chloro-4-methyl-2,6-dinitrophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O5/c1-3-2-4(9(12)13)7(11)6(5(3)8)10(14)15/h2,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFPPEHPQLGLCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)[N+](=O)[O-])O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716687 |
Source


|
| Record name | 3-Chloro-4-methyl-2,6-dinitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methyl-2,6-dinitrophenol | |
CAS RN |
1330750-45-2 |
Source


|
| Record name | Phenol, 3-chloro-4-methyl-2,6-dinitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-methyl-2,6-dinitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-methyl-4-phenoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B597676.png)
![7-(4-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B597679.png)









![4-chloro-1-methyl-3-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B597694.png)
